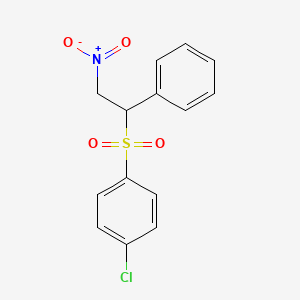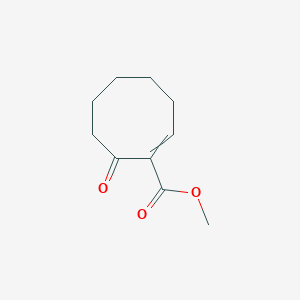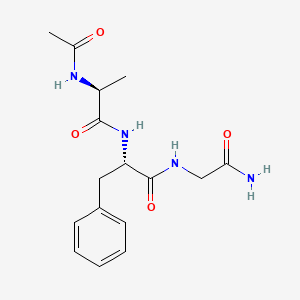![molecular formula C24H28N4O2Si2 B14652392 6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine CAS No. 50255-88-4](/img/structure/B14652392.png)
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine is a chemical compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors . This particular compound is characterized by the presence of two phenyl groups and two trimethylsilyl groups attached to the pteridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine typically involves the reaction of a pteridine precursor with trimethylsilylating agents. Common reagents used for introducing the trimethylsilyl groups include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the pteridine core.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while substitution reactions can introduce various functional groups onto the pteridine core.
Aplicaciones Científicas De Investigación
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme cofactors and biological pigments.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pteridine core can participate in various biochemical pathways, influencing cellular processes and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Diphenylpteridine: Lacks the trimethylsilyl groups, making it less lipophilic.
2,4-Diphenylpteridine: Similar structure but different substitution pattern.
6,7-Dimethyl-2,4-bis[(trimethylsilyl)oxy]pteridine: Methyl groups instead of phenyl groups.
Uniqueness
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct chemical and physical properties. The trimethylsilyl groups enhance its stability and reactivity, while the phenyl groups contribute to its aromatic character .
Propiedades
Número CAS |
50255-88-4 |
|---|---|
Fórmula molecular |
C24H28N4O2Si2 |
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
(6,7-diphenyl-2-trimethylsilyloxypteridin-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C24H28N4O2Si2/c1-31(2,3)29-23-21-22(27-24(28-23)30-32(4,5)6)26-20(18-15-11-8-12-16-18)19(25-21)17-13-9-7-10-14-17/h7-16H,1-6H3 |
Clave InChI |
IJTMSLSSANCUOS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=NC(=NC2=C1N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


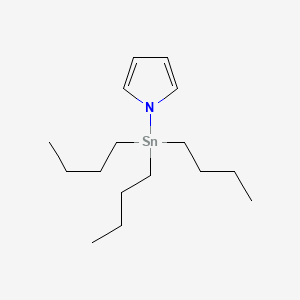
silyl sulfate](/img/structure/B14652319.png)
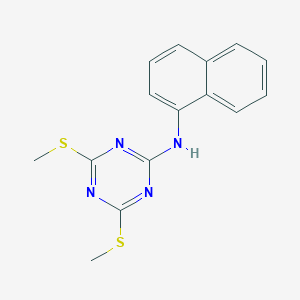
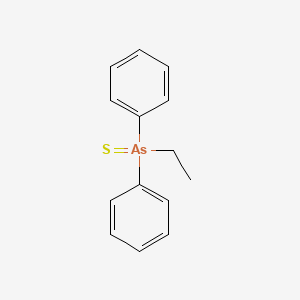

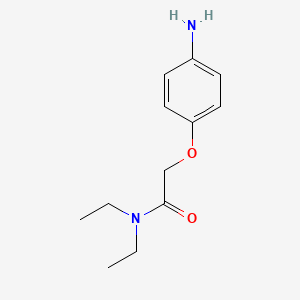

![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
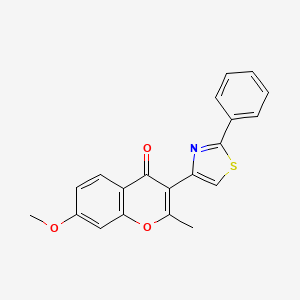

![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
